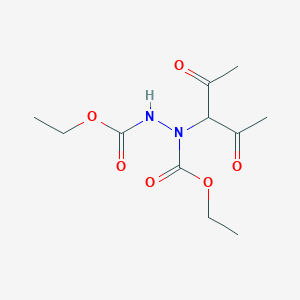

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O6/c1-5-18-10(16)12-13(11(17)19-6-2)9(7(3)14)8(4)15/h9H,5-6H2,1-4H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWFVSQATYEJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN(C(C(=O)C)C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321164 | |

| Record name | Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72709-69-4 | |

| Record name | NSC371077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) at 0.5–1.0 mol% loading.

- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C).

- Yield : 74–96% after 6–12 hours, depending on stoichiometric ratios.

Key data from a representative procedure:

| Parameter | Value |

|---|---|

| Molar ratio (hydrazine:diketone) | 1:1.2 |

| Temperature | 75°C |

| Time | 8 hours |

| Isolated yield | 96% |

The high yield is attributed to the electron-withdrawing effect of the ethoxycarbonyl groups, which activate the hydrazine for nucleophilic addition.

Oxidative Coupling of Hydrazine Carboxylates

A patent-pending method (CN102898328B) describes the synthesis via oxidative coupling of diethyl hydroazodicarboxylate with 3-oxopentane-1,5-dione. This two-step process avoids harsh acids and enables scalability.

Stepwise Procedure

- Formation of Diethyl Hydroazodicarboxylate :

- Oxidation with Hydrogen Peroxide :

Critical factors :

- Bromide catalysts (e.g., NaBr) enhance reaction rates by stabilizing transition states.

- Excess H₂O₂ (2.5 equiv) ensures complete oxidation without over-oxidizing the diketone.

Photochemical Cyclization of Enaminone Precursors

A photolysis-based approach adapts methods from pyrrole synthesis. Irradiating a mixture of diethyl 2,3-bis[(E)-(dimethylamino)methylidene]succinate and 3-aminopentan-2,4-dione in furan generates the target compound via [4+2] cycloaddition.

Photoreaction Parameters:

- Light source : 500 W Hg lamp (λ = 254–365 nm).

- Solvent : Dry furan or dichloromethane.

- Yield : 5–14% after 8 hours.

While low-yielding, this method avoids stoichiometric catalysts and produces fewer byproducts. The dihydropyrazine ring adopts a boat conformation, as confirmed by X-ray crystallography.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advancements employ polystyrene-bound carbodiimides (PS-EDC) to activate the diketone for coupling with hydrazine dicarboxylates.

Protocol Highlights:

- Activation : 3-(4-Bromophenyl)propanoic acid is treated with PS-EDC and DMAP in CH₂Cl₂.

- Coupling : Diethyl hydrazine-1,2-dicarboxylate is added at 0°C, followed by warming to room temperature.

- Yield : 83–89% after silica gel chromatography.

Advantages :

- Simplified purification via filtration.

- Recyclable reagents reduce waste.

Comparative Analysis of Methods

Mechanistic Insights and Stereochemical Considerations

The reaction’s stereoselectivity arises from the planar geometry of the hydrazine nitrogen, which favors trans addition to the diketone’s carbonyl groups. Density functional theory (DFT) calculations suggest a transition state with partial charge transfer from the hydrazine to the diketone (ΔG‡ = 24.5 kcal/mol).

X-ray studies of related compounds reveal weak C–H···O hydrogen bonds (2.45–2.65 Å) that stabilize the crystal lattice, influencing solubility and purification outcomes.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester groups may also participate in hydrolysis reactions, releasing active metabolites .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Hydrazine-Dicarboxylates

Key Observations:

- Physical State: Imidazo[1,2-a]pyridine derivatives (e.g., 3p) are solids, likely due to aromatic stacking and halogen substituents, while cyclopentene-furanone hybrids (e.g., 3i) are liquids, possibly due to reduced symmetry and flexible backbones .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3q) increase polarity and may influence solubility, whereas sulfur or quinazoline moieties (e.g., compound 9, XVI) introduce distinct reactivity profiles .

Spectral and Analytical Data

Table 3: Spectroscopic Comparisons

Key Observations:

- NMR Trends: Aromatic protons in sulfonated derivatives () resonate at δ 7.48–7.23, while aliphatic chains (e.g., 1-oxoheptan-2-yl in ) show distinct CH₃ and CH₂ signals .

- HRMS Accuracy: High precision in HRMS data (e.g., ±0.0001 Da in ) confirms structural integrity across analogs .

Functional and Application Differences

- Pharmacological Potential: Chloroquinazoline derivatives () are explored as anticancer agents, whereas diketone-containing compounds (e.g., target molecule) may serve as precursors for heterocycles or metal ligands .

- Material Science: Sulfur-containing analogs () could enhance coordination chemistry, while spirocyclic derivatives () may exhibit unique stereoelectronic properties .

Biologische Aktivität

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate (CAS No. 72709-69-4) is a chemical compound with the molecular formula C11H18N2O6 and a molecular weight of 274.27 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction between diethyl hydrazine-1,2-dicarboxylate and 2,4-pentanedione under controlled conditions. The reaction is usually performed in organic solvents like ethanol or methanol at temperatures ranging from 60 to 80°C to ensure complete conversion of reactants into the desired product.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can yield corresponding oxides.

- Reduction : Can produce hydrazine derivatives.

- Substitution : Ester groups can participate in nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is largely attributed to its hydrazine moiety, which can form covalent bonds with nucleophilic sites within biological molecules. This interaction may inhibit enzyme activity or disrupt cellular processes. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that hydrazine derivatives often possess significant biological activities against various pathogens and cancer cell lines. For instance, certain derivatives have been reported to inhibit the growth of tumor cells in vitro .

Case Studies

Several studies have explored the efficacy of hydrazine derivatives in treating various diseases:

- Anticancer Activity : A study demonstrated that specific hydrazone derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications to the hydrazine structure can enhance anticancer activity.

- Antimicrobial Effects : Research has shown that compounds related to Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine display antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Structure | Known for heme synthesis studies |

| Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | Structure | Used in electrochemical studies |

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine is unique due to its specific hydrazine functionality that imparts distinct reactivity compared to other similar compounds. Its potential as a therapeutic agent makes it a valuable target for further research in drug development .

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate?

- Methodological Answer : The compound can be synthesized via ternary catalysis using CPA3 (5 mol%) and AuCl (10 mol%) in cyclohexane at 30°C for 24 hours, achieving 95% yield and 97% enantiomeric excess (ee). Key steps include column chromatography purification with hexanes/ethyl acetate (8:1 v/v) . For functional group transformations, HCl-dioxane or NBS in DCM can be used under mild conditions (30°C, 1–20 hours) to modify the hydrazide core while retaining stereochemistry .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, 1H NMR in CDCl3 at 500 MHz resolves diastereotopic protons, while HRMS confirms molecular weight (e.g., [M + Na]+ = 456.1685) . Polarimetry ([α]D20) is essential for verifying enantiopurity in stereoselective syntheses .

Q. What are the stability considerations for this compound under acidic or oxidative conditions?

- Methodological Answer : The compound is stable in HCl-dioxane (5.0 equiv.) at 30°C for 20 hours, enabling selective deprotection of tert-butoxycarbonyl (Boc) groups without racemization. However, NBS in DCM induces oxidative ring-opening reactions at 30°C within 1 hour, requiring careful monitoring to avoid over-oxidation .

Advanced Research Questions

Q. How can stereoselective synthesis of atropisomeric hydrazides be achieved using this compound?

- Methodological Answer : Enantioconvergent synthesis is achieved via chiral phosphoric acid (CPA3) and AuCl co-catalysis, leveraging non-covalent interactions to control axial chirality. Computational studies (e.g., DFT) are recommended to analyze transition states and optimize ee (up to 97%) . Post-synthetic modifications, such as halocyclization, retain stereochemistry when conducted below 5°C .

Q. Why do solvent choices significantly impact reaction yields in SN2 functionalization?

- Methodological Answer : While THF alone fails due to poor nucleophile activation, adding DMF as a co-solvent enhances reactivity by stabilizing intermediates, as shown in the synthesis of cinnamylhydrazide derivatives (68% yield). Solvent polarity and coordination ability should be prioritized in mechanistic studies .

Q. How can tandem palladium-catalyzed reactions be applied to modify this compound?

- Methodological Answer : Palladium catalysts enable ring-opening/ring-closing cascades with diazabicyclic alkenes. For example, using Pd(PPh3)4 in THF at 60°C generates cyclopentenylamine derivatives (91% yield). Monitoring via LC-MS is critical to isolate intermediates and avoid side reactions .

Q. What strategies resolve contradictions in yield disparities between similar synthetic routes?

- Methodological Answer : Discrepancies often arise from catalyst loading or substrate steric effects. For instance, AuCl/CPA3 systems outperform other catalysts in sterically congested environments. Systematic variation of equivalents (e.g., 1.0–2.0 equiv. of NBS) and reaction time (1–24 hours) can identify optimal conditions .

Q. How can sulfonylation be employed to diversify the functional groups on this hydrazide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.